molecular formula C21H24N6O3 B4539662 N,N'-bis(2-methoxyphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

N,N'-bis(2-methoxyphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

Cat. No. B4539662
M. Wt: 408.5 g/mol
InChI Key: QYKGMVYJFYBMJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-bis(2-methoxyphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine and related triazine derivatives involves several chemical reactions, often utilizing halogenated precursors and nucleophilic substitution methods. For example, a method avoiding the Grignard reaction of 4-bromo-anisole was developed to synthesize 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, which subsequently enabled the preparation of bis(resorcinyl) triazine derivatives used as UV light absorbers (Jiang, Wang, & Li, 2008).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including those similar to the subject compound, has been elucidated using techniques like X-ray crystallography. These studies reveal the geometric arrangement of atoms within the molecule and provide insight into its structural characteristics. For instance, the synthesis and X-ray structural analysis of o-carboranylalkoxy-1,3,5-triazine derivatives highlighted their molecular configurations and potential for high cytotoxicity against melanoma cells (Jin, Ban, Nakamura, & Lee, 2018).

Chemical Reactions and Properties

The reactivity of N,N'-bis(2-methoxyphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine involves its participation in various chemical reactions, including its potential as a photoinitiator under LED exposure, demonstrating versatility in radical photopolymerization processes (Zhang, Xiao, Morlet-Savary, Graff, Fouassier, & Lalevée, 2014).

Physical Properties Analysis

The physical properties of triazine derivatives are critical for their application in material science and biological studies. These properties include solubility, thermal stability, and photophysical characteristics. The solvatochromism and photophysical properties of triazine-based dyes, for instance, have been extensively studied to understand their behavior in different solvents and under varying conditions (Ghasemian, Kakanejadifard, Azarbani, Zabardasti, & Kakanejadifard, 2014).

properties

IUPAC Name

2-N,4-N-bis(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-28-17-9-5-3-7-15(17)22-19-24-20(23-16-8-4-6-10-18(16)29-2)26-21(25-19)27-11-13-30-14-12-27/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKGMVYJFYBMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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